(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine is an organic compound that features a benzodioxole moiety linked to a bromochlorophenyl group through a methylene bridge. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-3-chloroaniline. This reaction can be carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the benzodioxole ring.
Reduction: Reduction reactions could target the imine bond, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for compounds like (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine often involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the bromochlorophenyl group could form halogen bonds or other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethylene)-N-(4-chlorophenyl)amine
- N-(1,3-benzodioxol-5-ylmethylene)-N-(4-bromophenyl)amine
- N-(1,3-benzodioxol-5-ylmethylene)-N-(3-chlorophenyl)amine
Uniqueness
The presence of both bromine and chlorine atoms in (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may confer unique electronic properties and reactivity compared to its analogs. This dual halogenation can influence the compound’s interaction with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C14H9BrClNO2 |
---|---|
Molekulargewicht |
338.58 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H9BrClNO2/c15-11-3-2-10(6-12(11)16)17-7-9-1-4-13-14(5-9)19-8-18-13/h1-7H,8H2 |
InChI-Schlüssel |
IOFGZAPXOLKLSQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.